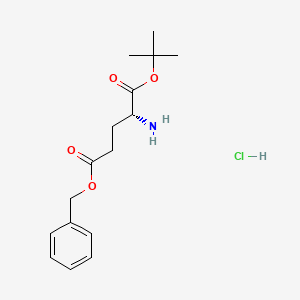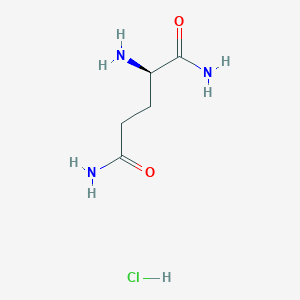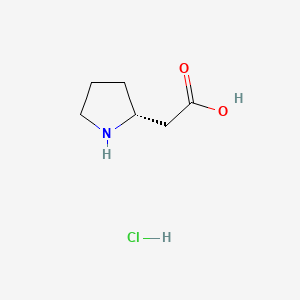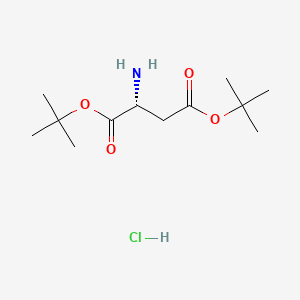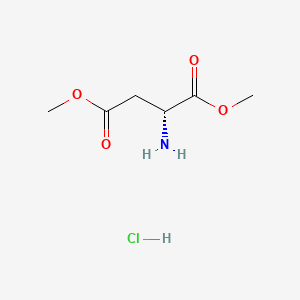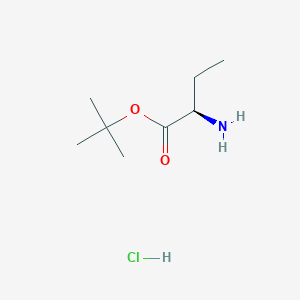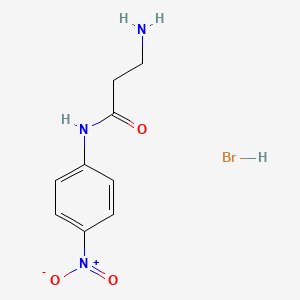
D-Leucine ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Leucine ethyl ester hydrochloride is a derivative of the amino acid leucine. It is commonly used in biochemical research and has the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . This compound is known for its role in various scientific applications, particularly in the fields of chemistry, biology, and medicine.
作用機序
Target of Action
D-Leucine ethyl ester hydrochloride, also known as H-D-Leu-OEt.HCl, is a derivative of the essential branched-chain amino acid leucine Leucine and its derivatives are known to interact with the l-type amino acid transporter 1 (lat1), which is responsible for the uptake of large neutral amino acids such as leucine .
Mode of Action
The exact mode of action of H-D-Leu-OEtIt’s known that leucine and its derivatives can be transported into cells via lat1 . Once inside the cell, these compounds may influence various cellular processes. For instance, leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .
Biochemical Pathways
Leucine and its derivatives, including H-D-Leu-OEt.HCl, are involved in several biochemical pathways. They play a crucial role in protein synthesis and are also involved in the regulation of blood-sugar levels, growth and repair of muscle tissue, growth hormone production, and wound healing . The activation of mTORC1 by leucine leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-D-Leu-OEtIt’s known that leucine and its derivatives are absorbed and distributed throughout the body, where they participate in various biochemical processes .
Result of Action
The molecular and cellular effects of H-D-Leu-OEt.HCl are likely to be similar to those of leucine, given their structural similarity. Leucine is known to stimulate protein synthesis and inhibit protein degradation, thereby promoting muscle growth . It also plays a role in the regulation of blood glucose levels and the production of growth hormones .
Action Environment
The action, efficacy, and stability of H-D-Leu-OEt.HCl can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Moreover, the compound’s action and efficacy can be influenced by the physiological state of the organism, including factors such as diet, age, and health status .
生化学分析
Biochemical Properties
D-Leucine ethyl ester hydrochloride is involved in the catabolism of leucine, an essential branched-chain amino acid . The catabolism of leucine generates intermediary products that feed routes of central metabolism, therefore representing a carbon and nitrogen source that supports bacterial growth .
Cellular Effects
Leucine derivatives have been shown to play a role in cellular uptake and activation of mTORC1-mediated signaling . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
The exact molecular mechanism of this compound is not well-defined. It is known that leucine and its derivatives can activate the mTORC1 pathway . This pathway is involved in cell growth and metabolism, suggesting that this compound may have similar effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and should be stored in a desiccated state at 4° C .
Metabolic Pathways
This compound is involved in the catabolism of leucine . This metabolic pathway generates intermediary products that feed into central metabolism, providing a source of carbon and nitrogen for bacterial growth .
Transport and Distribution
It is known that leucine and its derivatives can be transported by the L-type amino acid transporter 1 (LAT1) .
Subcellular Localization
Given its potential role in mTORC1 signaling, it may be localized to areas of the cell where this pathway is active .
準備方法
Synthetic Routes and Reaction Conditions: D-Leucine ethyl ester hydrochloride can be synthesized through the esterification of D-leucine with ethanol in the presence of hydrochloric acid. The reaction typically involves the use of thionyl chloride as a catalyst to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified through crystallization and drying processes to obtain the final compound in its solid form .
化学反応の分析
Types of Reactions: D-Leucine ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo compounds, while reduction can produce alcohols .
科学的研究の応用
D-Leucine ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in studies involving protein synthesis and enzyme activity.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: this compound is employed in the production of various biochemical reagents and intermediates.
類似化合物との比較
- L-Leucine ethyl ester hydrochloride
- D-Valine ethyl ester hydrochloride
- L-Alanine ethyl ester hydrochloride
- L-Serine ethyl ester hydrochloride
Comparison: D-Leucine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and its role in activating the mTORC1 pathway. Compared to its L-form counterpart, it may exhibit different biological activities and interactions with enzymes and receptors . The ethyl ester derivatives of other amino acids, such as valine and alanine, also have distinct properties and applications, making this compound a valuable compound in research and industry .
特性
IUPAC Name |
ethyl (2R)-2-amino-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDPBCEONUCOV-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-65-2 |
Source


|
| Record name | D-Leucine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
